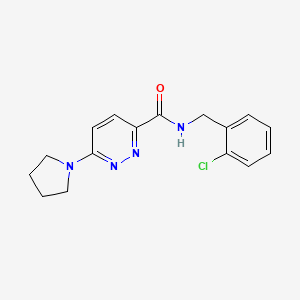

N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)11-18-16(22)14-7-8-15(20-19-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJBTDGTYCFPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C14H15ClN4O

- CAS Number : 66346-85-8

The presence of the pyridazine ring and the pyrrolidine moiety is significant for its biological activity, particularly in modulating various biological pathways.

Antibacterial Activity

Research indicates that derivatives of pyridazine and pyrrolidine exhibit notable antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents . The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Anticancer Properties

The compound's structural analogs have shown promise in cancer therapy. Studies have highlighted the cytotoxic effects of pyrrolidine derivatives against various cancer cell lines. For example, one study reported that certain pyrrolidine-containing compounds exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of nitrogen heterocycles in these compounds is believed to enhance their interaction with cellular targets, leading to improved therapeutic outcomes.

Case Studies

- Antibacterial Efficacy :

- Cytotoxicity in Cancer Cells :

Table 1: Biological Activity Summary of Related Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridazine and fused pyridazine derivatives from recent literature and patents.

Core Structure and Substituent Variations

Target Compound

- Core : Pyridazine.

- Substituents :

- Position 6 : Pyrrolidin-1-yl.

- Carboxamide group : N-(2-chlorobenzyl).

- Pyrrolidine introduces a saturated five-membered ring, which may reduce metabolic oxidation compared to aromatic substituents.

(R)-IPMICF16

- Core : Imidazo[1,2-b]pyridazine (fused bicyclic system).

- Substituents :

- Position 6 : (R)-2-(3-fluorophenyl)pyrrolidin-1-yl.

- Carboxamide group : N-(3-fluoro-4-methoxyphenyl).

- Fluorine atoms on the phenyl groups increase lipophilicity and metabolic stability. Methoxy group at the 4-position may influence solubility and hydrogen bonding.

6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide

- Core : Pyridazine.

- Substituents: Position 6: Cyclopropanecarboxamido. Carboxamide group: N-(methyl-D3). Position 4: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenylamino.

- Key Features :

- Cyclopropane group introduces steric constraints and metabolic resistance.

- Deuterated methyl (CD₃) may slow oxidative metabolism, extending half-life.

- Triazole moiety enhances π-π stacking interactions in enzymatic pockets.

Pyrrolo[1,2-b]pyridazine Derivatives

- Core : Pyrrolo[1,2-b]pyridazine (fused bicyclic system).

- Substituents :

- Variants include trifluoromethylphenyl, morpholinylmethyl, and bromo/difluoro groups.

- Trifluoromethyl groups enhance potency via strong electron-withdrawing effects. Halogen substituents (Br, F) improve binding through hydrophobic and halogen-bonding interactions.

Structural and Functional Implications

Q & A

What are the standard synthetic protocols for N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how are intermediates purified?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between pyridazine precursors and chlorobenzyl/pyrrolidine derivatives under reflux conditions (e.g., in dichloromethane or ethanol) .

- Catalysts such as palladium or copper complexes to enhance cross-coupling efficiency .

- Purification via column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate intermediates and final products .

Key quality control steps include thin-layer chromatography (TLC) and NMR spectroscopy for structural validation .

How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies highlight:

- The 2-chlorobenzyl group enhances lipophilicity and target binding affinity, as seen in analogs with improved antimicrobial activity .

- Replacing the pyrrolidine ring with piperidine or morpholine reduces potency, indicating the importance of the 5-membered ring for conformational stability .

- Halogen positioning : Moving the chlorine from the benzyl’s ortho to para position diminishes activity, as observed in analogs with lower IC50 values in kinase inhibition assays .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Level: Basic

Answer:

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced techniques like X-ray crystallography resolve stereochemistry in complex analogs .

How can researchers optimize reaction yields when synthesizing this compound?

Level: Advanced

Answer:

Yield optimization strategies include:

- Stoichiometric adjustments : Excess pyrrolidine (1.2–1.5 eq) improves coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance reaction rates at 80–100°C .

- Catalyst screening : Pd(OAc)₂/XPhos systems reduce side-product formation in cross-coupling steps .

Troubleshooting low yields involves monitoring reaction progress via TLC and adjusting pH (e.g., using triethylamine to deprotonate intermediates) .

What mechanisms underlie this compound’s reported biological activities (e.g., anticancer, anti-inflammatory)?

Level: Basic

Answer:

Proposed mechanisms include:

- Kinase inhibition : Binding to ATP pockets in kinases (e.g., JAK2 or EGFR) via the pyridazine core and chlorobenzyl group .

- Anti-inflammatory effects : Suppression of NF-κB signaling pathways, as demonstrated in macrophage assays .

- Cytotoxicity : Induction of apoptosis via caspase-3 activation in cancer cell lines .

How should researchers address contradictory bioactivity data across studies?

Level: Advanced

Answer:

Contradictions may arise from:

- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Compound stability : Test degradation under assay conditions (pH, temperature) via HPLC .

- Off-target effects : Perform kinase profiling or chemoproteomic screens to identify non-specific interactions .

What are the recommended safety protocols for handling this compound?

Level: Basic

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and synthesis steps .

- Storage : In airtight containers at 2–8°C, protected from light .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can computational modeling guide the design of analogs with improved target specificity?

Level: Advanced

Answer:

- Docking studies (AutoDock Vina) predict binding modes to targets like kinases or GPCRs .

- Molecular dynamics (MD) simulations assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR models prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Which structural analogs of this compound are commonly studied, and how do they differ?

Level: Basic

Answer:

Key analogs include:

| Compound | Modification | Activity |

|---|---|---|

| N-(4-chlorobenzyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | Chlorine at para position | Reduced kinase inhibition |

| N-(2-bromobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | Bromine substitution | Enhanced cytotoxicity in leukemia models |

| N-(2-chlorobenzyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide | Morpholine ring | Lower solubility, retained anti-inflammatory effects |

What strategies mitigate off-target effects during pharmacological profiling?

Level: Advanced

Answer:

- Selectivity screening : Use panels of 50+ kinases or receptors to identify promiscuous binding .

- Proteome-wide profiling : Employ thermal shift assays (CETSA) to detect unintended protein interactions .

- Metabolite identification : LC-MS/MS to track in vitro/in vivo metabolic pathways (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.